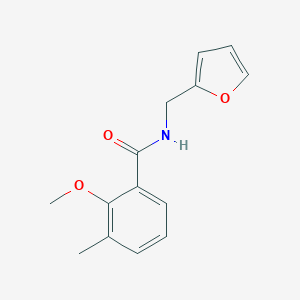![molecular formula C23H28ClN3O3 B244091 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell signaling, and its inhibition has shown therapeutic potential in various B-cell malignancies.
作用机制
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the plasma membrane where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's agammaglobulinemia tyrosine kinase (BTK). This leads to the activation of various signaling pathways involved in B-cell proliferation and survival. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and downstream pathways.
Biochemical and Physiological Effects
In addition to its effects on B-cell signaling, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to have other biochemical and physiological effects. For example, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been reported to inhibit the proliferation of T-cells and natural killer (NK) cells, which may have implications for its use in combination therapies. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of cytokines such as TNF-α and IL-6.
实验室实验的优点和局限性
One of the main advantages of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its high selectivity for BTK compared to other kinases, which reduces the risk of off-target effects. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide also has good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
未来方向
There are several future directions for the development of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus, which are also characterized by dysregulated B-cell signaling. Another direction is the use of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide in combination with other targeted therapies or chemotherapy agents to enhance its efficacy. Finally, the development of more potent and selective BTK inhibitors with longer half-lives may further improve the clinical utility of this class of drugs.
合成方法
The synthesis of 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of a piperazine ring, introduction of a chloro substituent, and coupling with a benzamide moiety. The final product is obtained after purification and characterization by various analytical techniques such as NMR and mass spectrometry.
科学研究应用
3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has shown potent inhibition of BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and survival. 3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has also demonstrated synergistic effects with other targeted therapies and chemotherapy agents.
属性
分子式 |
C23H28ClN3O3 |
|---|---|
分子量 |
429.9 g/mol |
IUPAC 名称 |
3-chloro-4-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C23H28ClN3O3/c1-16(2)14-22(28)27-12-10-26(11-13-27)19-7-5-18(6-8-19)25-23(29)17-4-9-21(30-3)20(24)15-17/h4-9,15-16H,10-14H2,1-3H3,(H,25,29) |
InChI 键 |
LSGZLYKCQSYMEO-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B244008.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![4-(benzyloxy)-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B244012.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![4-ethyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B244014.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-[(3,5-dichloro-4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244026.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B244031.png)
![5-(4-chlorophenyl)-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B244032.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)